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ACTH (4-10)

Cat. No.: B1664359
CAS No.: 4037-01-8
M. Wt: 962.1 g/mol
InChI Key: HAAUASBAIUJHAN-LXOXETEGSA-N
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Description

Origin and Derivation of ACTH (4-10) from Adrenocorticotropic Hormone Research

Adrenocorticotropic hormone (ACTH), a 39-amino acid polypeptide, is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.orgfrontiersin.orgmayocliniclabs.com It is synthesized in the anterior pituitary gland from the larger precursor polypeptide, pro-opiomelanocortin (POMC). frontiersin.orgwikipedia.orgfrontiersin.org The processing of POMC is a complex, tissue-specific process. In the anterior pituitary, the prohormone convertase 1 (PC1) cleaves POMC to produce ACTH and other peptides. frontiersin.orgfrontiersin.org In other tissues, such as the hypothalamus and the intermediate lobe of the pituitary, further processing by enzymes like prohormone convertase 2 (PC2) cleaves ACTH into smaller peptides, including α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate peptide (CLIP). wikipedia.orgfrontiersin.orgfrontiersin.org

ACTH (4-10) is a heptapeptide (B1575542) fragment consisting of the amino acids from the 4th to the 10th position of the full ACTH molecule. oup.com This sequence, Met-Glu-His-Phe-Arg-Trp-Gly, is of particular scientific interest because it contains the core sequence His-Phe-Arg-Trp (HFRW), which is shared by other melanocortin peptides like α-MSH. frontiersin.orgoup.com This shared motif is responsible for binding to melanocortin receptors (MCRs), although ACTH (4-10) itself has different receptor affinities compared to the full ACTH hormone. frontiersin.orgoup.com While full-length ACTH primarily targets the melanocortin 2 receptor (MC2R) in the adrenal cortex to stimulate cortisol production, fragments like ACTH (4-10) are investigated for their effects on other melanocortin receptors (e.g., MC3R and MC4R) in the central nervous system, which are unrelated to adrenal stimulation. wikipedia.orgfrontiersin.orgaai.org The study of ACTH (4-10) emerged from observations that certain biological activities of ACTH were independent of its steroidogenic effects, leading researchers to explore the functions of its constituent fragments. nih.gov

Related Peptides and Analogues in Neuroendocrinology Research (e.g., Semax, ORG 2766, α-MSH, γ-MSH)

Research into ACTH (4-10) is closely linked with the study of several other peptides derived from POMC or synthetically created as analogues. These peptides are instrumental in neuroendocrinology for their diverse effects on the central nervous system.

Semax: A synthetic analogue of ACTH (4-10), Semax consists of the ACTH (4-7) fragment combined with the C-terminal tripeptide Pro-Gly-Pro (PGP). biotechpeptides.comnih.gov This modification was designed to increase its stability and biological activity. Research indicates that Semax has neuroprotective and nootropic (cognitive-enhancing) properties. nih.govpeptidesciences.comresearchgate.net Studies have shown it can promote neuron survival during hypoxia, modulate the expression of genes related to the immune and vascular systems after cerebral ischemia, and activate dopaminergic and serotoninergic systems in the brain. nih.govpeptidesciences.comresearchgate.net It has also been found to increase levels of brain-derived neurotrophic factor (BDNF). biotechpeptides.compeptidesciences.com

α-Melanocyte-Stimulating Hormone (α-MSH): As a naturally occurring 13-amino acid peptide derived from the cleavage of ACTH, α-MSH shares the core sequence of ACTH (4-10). wikipedia.orgoup.com It is known for its potent anti-inflammatory and immunomodulatory effects, often mediated by the melanocortin 1 receptor (MC1R). oup.comnih.gov In the central nervous system, α-MSH is involved in regulating appetite and sexual behavior via the MC4R. wikipedia.org Research has demonstrated its ability to reduce the concentration of pro-inflammatory mediators, protect organs from inflammatory damage, and potentially act as an antimicrobial peptide. oup.comnih.gov Recent studies also suggest a therapeutic potential for α-MSH in promoting corneal healing and regeneration. news-medical.net

γ-Melanocyte-Stimulating Hormone (γ-MSH): Also derived from the POMC precursor, γ-MSH peptides are structurally analogous to ACTH (4-10) and are studied for their distinct physiological roles. nih.govphysiology.org Research has highlighted their significant cardiovascular and natriuretic (sodium-excreting) actions, which are substantially more potent than those of ACTH (4-10). nih.govphysiology.org These effects are believed to be mediated through the central nervous system and the melanocortin 3 receptor (MC3R) to regulate blood pressure and sodium balance. nih.govnih.gov Studies suggest that γ-MSH may not act directly on the kidney but rather through central neural pathways that control renal function. nih.gov

Peptide/AnalogueOrigin/Relationship to ACTHKey Research Findings in Neuroendocrinology
SemaxSynthetic analogue of ACTH (4-10). biotechpeptides.comnih.govExhibits neuroprotective and nootropic effects; increases BDNF levels; activates dopamine (B1211576) and serotonin (B10506) systems; modulates gene expression related to immune and vascular systems in brain ischemia. biotechpeptides.comnih.govpeptidesciences.comresearchgate.net
ORG 2766Synthetic analogue of ACTH (4-9). Investigated for neurotropic effects; showed an activating influence in some studies on autism, decreasing stereotypic behavior.
α-MSHNaturally derived from the cleavage of ACTH; shares the core (4-10) sequence. wikipedia.orgPotent anti-inflammatory and immunomodulatory effects; regulates appetite and energy homeostasis via central MC4R; shows therapeutic potential in corneal healing. oup.comnews-medical.net
γ-MSHNaturally derived from the POMC precursor; analogous to ACTH (4-10). nih.govphysiology.orgPossesses potent cardiovascular and natriuretic effects, much greater than ACTH (4-10); regulates blood pressure and sodium balance via central MC3R. nih.govphysiology.orgnih.gov

Historical Trajectory and Evolution of Research on ACTH (4-10)

The scientific journey of ACTH research began with its discovery in 1933 and its subsequent identification as the primary stimulator of the adrenal cortex. wikipedia.orgfrontiersin.org Early research, spanning from the 1930s to the 1950s, was dominated by the work of figures like Hans Selye, who established the concept of stress and the role of the HPA axis, focusing on the endocrine functions of full-length ACTH and its downstream hormonal effects. frontiersin.orgnih.gov

A significant shift occurred in the latter half of the 20th century as researchers began to uncover extra-adrenal effects of ACTH. It was observed that the hormone could influence behavior and learning in animals, even in those whose adrenal glands had been removed, suggesting a direct action on the central nervous system. This led to the hypothesis that specific fragments of the ACTH molecule were responsible for these neurotropic activities.

Subsequent studies systematically investigated various fragments of ACTH, leading to the identification of ACTH (4-10) as a key sequence possessing behavioral effects without the steroidogenic properties of the parent hormone. nih.gov Research in the 1970s and 1980s explored the effects of ACTH (4-10) and its analogues, like ORG 2766, on attention, memory, and neuronal regeneration. karger.com These investigations confirmed that the peptide could modulate selective attention and accelerate the maturation of neuromuscular systems in animal models.

However, after this initial wave of interest, research into the therapeutic potential of ACTH and its fragments appeared to decline, with a greater focus placed on its downstream pathways, such as glucocorticoids. frontiersin.org More recently, there has been a renewed call to re-evaluate the non-canonical effects of ACTH and its derivatives, spurred by advances in molecular biology and a better understanding of the melanocortin receptor system. frontiersin.org Contemporary research now employs advanced techniques to explore its mechanisms of action at the genetic and cellular levels, such as its influence on gene expression in brain ischemia and its interaction with neurotransmitter systems. nih.govpeptidesciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H59N13O10S B1664359 ACTH (4-10) CAS No. 4037-01-8

Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUASBAIUJHAN-LXOXETEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031210
Record name 4-10-Corticotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

962.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4037-01-8
Record name Acth (4-10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-10-Corticotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORTICOTROPIN (4-10)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Acth 4 10 Activity

Receptor Binding and Activation Profiles

The biological effects of ACTH (4-10) are initiated by its binding to and activation of specific receptors, primarily within the melanocortin receptor (MCR) family. caymanchem.com The MCR family consists of five G protein-coupled receptors (MC1R-MC5R) that mediate a wide range of physiological functions. medchemexpress.comfrontiersin.org While the full ACTH peptide is the only endogenous ligand that strongly activates the MC2R to regulate steroid production, its fragments, including ACTH (4-10), interact with other MCR subtypes. frontiersin.orgmdpi.com

Melanocortin Receptor Interactions (MC3R, MC4R)

ACTH (4-10) functions as an agonist for both the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R). caymanchem.com Research using human recombinant receptors has determined the potency of ACTH (4-10) in activating these receptors. It demonstrates a significantly higher potency for MC3R compared to MC4R. caymanchem.com

Activation studies have yielded the following data:

MC3R: ACTH (4-10) activates the human MC3R with an EC50 value of 23 nM. caymanchem.com

MC4R: The peptide activates the human MC4R with an EC50 value of 330 nM. caymanchem.com

The activation of MC3R and MC4R, which are primarily expressed in the central nervous system, is believed to mediate many of the neuropeptidergic effects of melanocortins, including roles in energy homeostasis. medchemexpress.comoup.comnih.gov Studies in knockout mice have shown that both MC3R and MC4R are vital for the regulation of energy balance. oup.comnih.gov ACTH itself can bind to all five MCR subtypes, but with varying affinities. mdpi.combiorxiv.org The activation of MC4R, in particular, has been linked to neuroprotective effects and the mitigation of anxiety-like behaviors. biorxiv.orgeneuro.org

Activation of Human Melanocortin Receptors by ACTH (4-10)
ReceptorEC50 (nM)Reference
MC3R23 caymanchem.com
MC4R330 caymanchem.com

Comparative Receptor Affinity and Selectivity Studies

Comparative studies analyzing the binding of ACTH (4-10) and its analogues to different melanocortin receptors reveal important details about its selectivity. While ACTH (4-10) binds to several MCRs, its affinity varies. For instance, compared to the related peptide desacetyl-α-MSH, ACTH (4-10) has a markedly lower affinity for MC4-R, being about 1,000 times less potent. karger.com

Studies on substituted analogues of ACTH (4-10) have further illuminated the role of specific amino acid residues in receptor binding. For example, the analogue [Phe-I7]ACTH(4-10) showed a higher affinity for MC3R and MC4R compared to the parent ACTH (4-10) peptide. nih.gov In contrast, the [Ala6]ACTH(4-10) analogue did not bind to the MC1 receptor but displayed the highest affinity for the MC4 receptor, highlighting the critical role of the Histidine-6 residue for MC1R interaction. nih.gov

Comparative Affinity of ACTH (4-10) Analogues
AnalogueMC1R AffinityMC3R AffinityMC4R AffinityReference
ACTH (4-10)BindsBindsBinds nih.gov
[Phe-I7]ACTH(4-10)Lower than ACTH (4-10)Higher than ACTH (4-10)Higher than ACTH (4-10) nih.gov
[Ala6]ACTH(4-10)No BindingBindsHighest Affinity nih.gov

Role of Melanocortin Receptor Accessory Proteins (MRAPs) in Receptor Functionality

Melanocortin receptor accessory proteins (MRAPs) are crucial regulators of MCR function. frontiersin.org There are two main MRAPs: MRAP and MRAP2. MRAP is essential for the proper trafficking and function of the MC2R, the specific receptor for ACTH. frontiersin.orgnih.govpnas.org

MRAP2, which shares about 40% sequence homology with MRAP, is predominantly expressed in the hypothalamus and plays a significant role in modulating the function of other melanocortin receptors, including MC3R and MC4R. frontiersin.orgnih.govnih.gov Research has shown that MRAP2 can interact with all five MCRs. oup.comnih.gov Strikingly, the co-expression of MRAP2 can transform MC4R, which is typically a receptor for MSH peptides, into a functional receptor for ACTH with a sensitivity similar to that of MC2R. oup.comnih.gov In chickens, MRAP2 was found to enhance the sensitivity of both MC3R and MC4R to ACTH, effectively making them ACTH-preferring receptors. bioscientifica.com MRAP2 can also modulate the constitutive activity of MC3R and MC4R. frontiersin.orgbioscientifica.com This modulation by MRAP2 introduces a new layer of regulation for melanocortin signaling, with potential implications for energy balance and obesity. oup.comnih.gov

Neurotransmitter System Modulation

Beyond direct receptor activation, ACTH (4-10) and its analogues exert influence over major neurotransmitter systems in the brain, including the dopaminergic and serotoninergic systems. These interactions are central to the peptide's nootropic and behavioral effects.

Dopaminergic System Interactions

The melanocortin and dopaminergic systems are closely linked. nih.gov While systemic administration of the ACTH (4-10) analogue Semax does not appear to alter the baseline concentrations of dopamine (B1211576) or its metabolites in the striatum, it significantly enhances the effects of dopamine-releasing agents. mdpi.comresearchgate.net For example, when administered before D-amphetamine, Semax dramatically potentiates the amphetamine-induced increase in extracellular dopamine levels and associated locomotor activity. nih.gov This suggests a modulatory role for ACTH (4-10)-like peptides on dopaminergic neurotransmission, possibly through interactions with dopamine autoreceptors. researchgate.net Dopamine itself is known to exert a generally inhibitory influence on ACTH release. tandfonline.com Some studies suggest that ACTH peptides may bind directly to dopamine D2 receptors. mdpi.com

Serotoninergic System Interactions

ACTH (4-10) and its analogues also modulate the serotoninergic system. Subchronic peripheral administration of ACTH (4-10) has been shown to increase the activity of tyrosine hydroxylase, an enzyme involved in catecholamine synthesis, in the locus coeruleus. mdpi.com More directly, the ACTH (4-10) analogue Semax has been found to significantly increase the levels of serotonin (B10506) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the striatum. mdpi.comnih.govresearchgate.net This points to an increased functional activity of the brain's serotonergic system following administration of the peptide. researchgate.net

Acetylcholinergic System Modulation

The neuropeptide ACTH (4-10) and its analogs have been shown to influence the cholinergic system, which is critical for cognitive functions such as learning and memory. Research indicates that these peptides can modulate the synthesis and release of acetylcholine (B1216132). frontiersin.orgcapes.gov.br This interaction is considered a key component of their neurotropic activity. Studies suggest that ACTH-like peptides may facilitate neurotransmission within cholinergic pathways, contributing to their effects on attention and cognitive performance. capes.gov.brnih.gov The modulation of the cholinergic system is a significant aspect of the peptide's mechanism of action in the central nervous system. frontiersin.orgfrontiersin.org

Glutamatergic Pathway Antagonism

ACTH (4-10) demonstrates antagonistic properties within the glutamatergic system, the primary excitatory neurotransmitter network in the brain. In vitro studies have revealed that ACTH (4-10) can inhibit the binding of L-[3H]glutamate to its receptors in a concentration-dependent manner. nih.gov This suggests a direct antagonistic action at glutamate (B1630785) binding sites. nih.gov Further research using ACTH(4-9) analogs showed that the peptide could counteract the behavioral effects induced by NMDA, a glutamate receptor agonist. jneurosci.org This antagonism of the glutamatergic pathway may underlie some of the peptide's anticonvulsant and neuroprotective effects, as excessive glutamate activity is linked to excitotoxicity and neuronal damage. nih.govd-nb.info

Table 1: Effect of ACTH (4-10) on Neurotransmitter Receptor Binding
Receptor LigandObserved Effect of ACTH (4-10)Reference
L-[3H]glutamateConcentration-dependent inhibition of binding nih.gov
[3H]muscimol (GABA-A Agonist)Concentration-dependent inhibition of binding nih.gov
[3H]flunitrazepam (Benzodiazepine)Binding not affected nih.gov

GABAergic System Modulation and Benzodiazepine (B76468) Receptor Complex Interactions

The interaction of ACTH (4-10) with the GABAergic system, the main inhibitory network in the CNS, is complex. Studies have shown that ACTH (4-10) can inhibit the binding of the GABA-A receptor agonist [3H]muscimol. nih.gov Furthermore, the peptide fragment was found to inhibit GABA-stimulated [3H]flunitrazepam binding, indicating an interaction with the GABA-A receptor complex. nih.gov However, it did not directly affect the binding of the benzodiazepine flunitrazepam itself. nih.gov This suggests that while ACTH (4-10) modulates the function of the GABA-A receptor, its mechanism is distinct from classical benzodiazepines, which enhance GABAergic neurotransmission by binding to a specific site on the receptor complex. nih.govnih.gov This modulation of the primary inhibitory system may contribute to the peptide's broader effects on neuronal excitability and central nervous system regulation. psychiatrist.com

Intracellular Signaling Pathways Mediated by ACTH (4-10)

While the full ACTH molecule primarily signals through the melanocortin 2 receptor (MC2R) to activate the cAMP/PKA pathway, the fragment ACTH (4-10) and its analogs engage in more diverse signaling mechanisms that are independent of steroidogenesis. numberanalytics.comnih.gov The neurotropic effects of ACTH (4-10) are often mediated through other melanocortin receptors, such as the MC4R. nih.goveneuro.org Activation of these receptors can trigger various intracellular cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway. numberanalytics.com The neuroprotective and cognitive effects of the ACTH (4-10) analog, Semax, are linked to its ability to stimulate the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, TrkB. nih.govnih.gov This activation leads to the tyrosine phosphorylation of TrkB, initiating downstream signaling cascades that support neuronal survival and plasticity. nih.gov

Neurotrophic and Neuroprotective Mechanisms

A key neurotrophic mechanism of ACTH (4-10) involves the modulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. tandfonline.com The ACTH (4-10) analog, Semax, has been shown to rapidly increase the expression of BDNF and its high-affinity receptor, TrkB (Tropomyosin receptor kinase B), in brain regions such as the hippocampus and basal forebrain. nih.govnih.gov

Research in rat models demonstrates that a single application of Semax leads to a significant upregulation of both BDNF and TrkB mRNA and protein levels. nih.gov This is accompanied by an increase in the tyrosine phosphorylation of the TrkB receptor, which is indicative of its activation. nih.gov The cognitive-enhancing effects of Semax are believed to be associated, at least in part, with this increased expression and activation of the hippocampal BDNF/TrkB system. nih.govresearchgate.net This suggests that ACTH (4-10) exerts its neuroprotective and nootropic effects by harnessing the brain's own trophic support systems.

Table 2: Effects of Semax (ACTH (4-10) Analog) on Hippocampal BDNF/TrkB System in Rats
ParameterObserved Increase (Fold-Change)Reference
BDNF Protein Levels1.4-fold nih.gov
TrkB Tyrosine Phosphorylation1.6-fold nih.gov
Exon III BDNF mRNA Levels3-fold nih.gov
TrkB mRNA Levels2-fold nih.gov

ACTH (4-10) has been demonstrated to possess anti-apoptotic, or cell-protective, properties. In a study on ischemia-reperfusion injury in isolated rat hearts, pretreatment with ACTH (4-10) resulted in a significant reduction in apoptosis. nih.gov This protective effect was quantified by a decrease in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, transcriptome analysis following cerebral ischemia has shown that while injury activates a large number of genes involved in apoptosis, treatment with the ACTH (4-10) analog Semax can normalize the expression of many of these genes, suggesting a compensatory, anti-apoptotic effect. mdpi.com This ability to attenuate programmed cell death is a critical component of the peptide's neuroprotective profile, particularly under conditions of cellular stress and injury. jneurosci.org

Anti-excitotoxic Effects in Neural Tissues

The neuropeptide ACTH (4-10), a fragment of the adrenocorticotropic hormone, exhibits significant neuroprotective properties, including the mitigation of excitotoxic damage in neural tissues. frontiersin.org Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters, such as glutamate, leads to neuronal damage and death. d-nb.info This phenomenon is a key component in the secondary injury cascade following insults like spinal cord injury and traumatic brain injury. d-nb.infonih.gov

Research indicates that ACTH and its analogues can protect neurons from such inflammatory and excitotoxic insults. frontiersin.org Studies have demonstrated that ACTH can down-regulate the expression of corticotropin-releasing hormone (CRH) in the amygdala, a neuropeptide involved in neuroimmune functions. nih.gov Furthermore, ACTH (4-9), a related fragment, has been shown to have a protective effect against dexamethasone-induced neuronal degeneration in the hippocampus. nih.govane.pl This protective action is linked to its ability to inhibit apoptotic processes in neurons, potentially through an antagonistic action on NMDA receptors, which are key mediators of glutamate excitotoxicity. ane.pl In models of seizure-induced excitability, ACTH immunoreactivity was significantly increased in interneurons, suggesting a role in reducing excitotoxicity. phoenixpeptide.com These findings collectively suggest that ACTH (4-10) contributes to neural tissue preservation by counteracting the damaging cascade of excitotoxicity.

Immunomodulatory and Anti-inflammatory Mechanisms

ACTH (4-10) demonstrates potent immunomodulatory and anti-inflammatory effects, primarily through the regulation of cytokine expression and the modulation of glial cell activity. These actions are central to its neuroprotective capacity, particularly in the context of neuroinflammation that accompanies central nervous system (CNS) injuries.

ACTH (4-10) has been shown to effectively down-regulate the expression of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). d-nb.infonih.gov Following an injury to the CNS, such as a spinal cord injury (SCI), a robust inflammatory response is initiated, characterized by the release of these cytokines. nih.govnih.gov IL-6 and IL-8 play a crucial role in the inflammatory cascade, with IL-8 acting as a chemoattractant for inflammatory cells like neutrophils. d-nb.info

A study utilizing a rat model of SCI demonstrated that the administration of an ACTH (4-10) analog, ACTH(4–10)Pro8-Gly9-Pro10, could significantly reduce the expression of both IL-6 and IL-8 at the site of injury. d-nb.infonih.gov The reduction in these pro-inflammatory mediators was observed in both mild and severe SCI models at 3 and 6 hours post-injury. d-nb.infonih.gov Notably, in cases of severe SCI, the administration of the ACTH (4-10) analog led to a significantly lower expression of IL-6 and IL-8 in the 3-hour observation group compared to the 6-hour group, highlighting the importance of early administration for modulating the acute inflammatory response. nih.gov

Table 1: Effect of ACTH(4-10)Pro8-Gly9-Pro10 on Pro-inflammatory Cytokine Expression in Severe Spinal Cord Injury

CytokineObservation TimeTreatment GroupMean Expression LevelComparison to Control
IL-6 3 hoursACTH (4-10) AnalogSignificantly LowerLower than control
6 hoursACTH (4-10) AnalogLowerLower than control
IL-8 3 hoursACTH (4-10) AnalogSignificantly LowerLower than control
6 hoursACTH (4-10) AnalogLowerLower than control
Data derived from a study on Sprague Dawley rats with severe spinal cord injury. d-nb.infonih.gov

In addition to suppressing pro-inflammatory cytokines, ACTH (4-10) actively promotes an anti-inflammatory environment by enhancing the expression of beneficial anti-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-13 (IL-13). unair.ac.idresearchgate.netdoi.org These cytokines are crucial for resolving inflammation and promoting tissue repair. f1000research.com

In a study on acute spinal cord injury in rats, intranasal administration of an ACTH (4-10) analog resulted in a notable increase in the expression of IL-4, IL-10, and IL-13. unair.ac.idresearchgate.net In rats with mild SCI, the treatment led to higher levels of all three anti-inflammatory cytokines at 3 hours post-injury. unair.ac.idresearchgate.net In the severe SCI group, treated rats showed greater levels of IL-10 and IL-13 at 3 hours, and IL-4 and IL-10 at 6 hours compared to the placebo group. unair.ac.idresearchgate.net This demonstrates the peptide's ability to shift the cytokine balance towards an anti-inflammatory phenotype, which is conducive to neuroprotection.

Table 2: Effect of ACTH(4-10)Pro8-Gly9-Pro10 on Anti-inflammatory Cytokine Expression in Spinal Cord Injury

Injury SeverityObservation TimeIncreased Cytokine Expression
Mild 3 hoursIL-4, IL-10, IL-13
6 hoursIL-10, IL-13 (significant elevation)
Severe 3 hoursIL-10, IL-13
6 hoursIL-4, IL-10
Data from a study on Sprague Dawley rats with spinal cord injury. unair.ac.idresearchgate.net

Glial cells, particularly astrocytes, are key players in the brain's response to injury and inflammation. bioscientifica.com Astrocytes can become reactive in response to insults, producing inflammatory mediators. bioscientifica.com ACTH (4-10) and related melanocortins can modulate the function of these cells, contributing to their anti-inflammatory and neuroprotective effects.

Research has shown that the melanocortin receptor subtype 4 (MC4R) is present in astrocytes. bioscientifica.com Activation of MC4R in astrocytes can promote anti-inflammatory effects. nih.gov Following an injury, such as early life seizures, there is an indication of enhanced astrocytic activation and gliosis, marked by an increase in glial fibrillary acidic protein (GFAP). nih.goveneuro.org Studies have shown that ACTH treatment can help normalize the levels of important astrocytic proteins like GFAP and aquaporin-4. nih.goveneuro.org A synthetic analog of ACTH has been found to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of synaptic plasticity in astrocytes. gssrr.org By modulating astrocyte activity, ACTH (4-10) can influence the inflammatory environment of the CNS and support cellular repair processes. gssrr.org For instance, faster administration of an ACTH (4-10) analog after spinal cord compression has been correlated with a lower level of cell damage to astrocytes. gssrr.org

Neurobiological and Behavioral Effects of Acth 4 10

Cognitive Function Enhancement

Research suggests that ACTH (4-10) plays a significant role in modulating various cognitive domains. Its effects are particularly noted in the realms of attention and memory, where it has been shown to influence both the electrophysiological and behavioral aspects of these processes.

ACTH (4-10) has been identified as a potent modulator of attentional processes. nih.gov Studies have consistently pointed towards its ability to influence selective attention, a critical cognitive function for filtering relevant from irrelevant information in the environment. The primary effect appears to be a modification of how the brain allocates attentional resources. nih.govescholarship.org

Event-Related Potentials (ERPs) provide a non-invasive method to study the electrophysiological correlates of cognitive processes. Specific ERP components, such as the Nd component (Negative Displacement) and Processing Negativity (PN), are considered reliable neurophysiological indicators of selective attention. nih.gov

Research has shown that the administration of ACTH (4-10) can significantly alter these ERP components. In studies utilizing dichotic listening tasks, where subjects are instructed to attend to auditory stimuli in one ear while ignoring stimuli in the other, ACTH (4-10) has been found to reduce the amplitude of the Nd component. nih.govnih.gov This reduction is interpreted as a diminished focusing of attention. karger.com The effect on the Nd has been observed to be dose-dependent, with increasing doses of ACTH (4-10) leading to a linear decrease in its amplitude. nih.gov

Table 1: Effects of ACTH (4-10) on ERP Correlates of Attention

ERP ComponentTask ParadigmObserved Effect of ACTH (4-10)InterpretationCitation
Nd (Negative Displacement)Dichotic Listening TaskReduced amplitudeDiminished selective/controlled processing of stimuli nih.govnih.gov
Processing Negativity (PN)Auditory Selective Attention TaskReduced amplitude over frontal and central areasDiminished focusing of attention karger.com
P300Dichotic Listening TaskReduced amplitude following attended stimuliImpaired controlled stimulus processing nih.gov

In contrast to some electrophysiological findings suggesting a reduction in focused attention, behavioral studies have indicated that ACTH (4-10) can facilitate visual attentional functioning. nih.gov One notable study demonstrated that subjects who received ACTH (4-10) showed improved visual attention. nih.gov

A key paradigm used to assess this has been the Sternberg Item Recognition Task. In this task, individuals with elevated endogenous ACTH levels, as well as normal adults after exogenous administration of ACTH (4-10), exhibited significantly reduced reaction times. nih.gov This pattern of response is suggestive of a facilitated visual attentional capacity rather than an alteration of more complex cognitive processing. nih.gov The prevailing interpretation is that ACTH (4-10) may enhance the efficiency of visual attention, potentially by improving the speed of stimulus detection and response. escholarship.org

The influence of ACTH (4-10) extends to memory, affecting both the consolidation of new memories and the retrieval of stored information. Its role in learning and memory has been a central focus of investigation, with evidence pointing towards a modulatory, rather than a direct enhancing or impairing, effect that can be context-dependent.

The effects of ACTH (4-10) on short-term memory are complex and appear to vary depending on the nature of the task. Some research suggests that ACTH (4-10) can improve short-term memory consolidation. sigmaaldrich.com For instance, in day-old chicks, ACTH (4-10) was found to enhance short-term memory retention levels in a passive avoidance learning task. nih.gov

However, studies in humans have yielded more equivocal results. While some early reports suggested a memory-enhancing effect, subsequent research has indicated that ACTH (4-10) may not affect unisensory short-term memory. nih.gov Furthermore, in more complex tasks that require significant attentional focus, such as a bisensory short-term memory task, ACTH (4-10) has been shown to impair performance. nih.gov This has led to the suggestion that ACTH (4-10) may act on general arousal processes rather than specifically on the focusing of attention required for complex memory tasks. nih.gov In one study, ACTH (4-10) was also found to acutely impair the recall of neutral words in a verbal short-term memory task. nih.gov

Table 2: Research Findings on ACTH (4-10) and Short-Term Memory

Study FocusSubjectTaskKey FindingCitation
Short-term memory retentionDay-old chicksPassive avoidanceEnhanced retention levels nih.gov
Unisensory short-term memoryYoung adult male volunteersUnisensory memory tasksNo effect nih.gov
Bisensory short-term memoryYoung adult male volunteersBisensory memory taskImpaired performance nih.gov
Verbal short-term memoryHealthy human subjectsVerbal recall of different word categoriesImpaired recall of neutral words nih.gov

A significant body of research, primarily from animal models, indicates that ACTH (4-10) can facilitate the acquisition phase of learning. nih.gov This effect is particularly prominent in avoidance learning paradigms. For example, ACTH (4-10) has been shown to improve the acquisition of a shuttle-box avoidance response in hypophysectomized rats. karger.com Similarly, it has been demonstrated to facilitate active and passive avoidance acquisition. sigmaaldrich.com

Studies have also explored its effects in different learning contexts. In rats with learning deficits induced by prenatal alcohol exposure, administration of ACTH (4-10) during behavioral testing led to a significant improvement in their ability to acquire an active avoidance response. nih.gov However, it is noteworthy that in some experimental setups, such as those involving imitation learning in rats for a bar-press response, ACTH (4-10) did not produce significant effects on acquisition compared to saline controls. nih.gov

The mechanisms underlying the facilitation of learning acquisition by ACTH (4-10) are thought to be related to its influence on attentional processes or motivation, rather than a direct effect on memory storage itself. karger.comnih.gov For instance, it has been suggested that ACTH (4-10) may counteract a loss of motivation that typically occurs in continuous performance tasks. karger.com

Cognitive Performance in Specific Research Populations (e.g., aging, mild senile organic brain syndrome, cognitively impaired subjects)

Research into the effects of Adrenocorticotropic Hormone (4-10) (ACTH (4-10)) has shown potential influences on cognitive functions, particularly in populations experiencing age-related cognitive changes. Studies focusing on older adults and those with specific cognitive impairments have explored the peptide's impact on various aspects of performance, such as memory and reaction time.

In a study involving volunteers over the age of sixty who presented with mild senile organic brain syndrome, administration of ACTH (4-10) was associated with enhanced retrieval from memory. nih.gov The same study noted that the compound appeared to delay the onset of increased latency in reaction time, suggesting a positive effect on cognitive processing speed. nih.gov

Another investigation focused on a population of normal aging subjects with a mean age of 65.6 years. nih.gov The findings from this research indicated a dose-related improvement in reaction time following the administration of ACTH (4-10). nih.gov These results have led researchers to suggest that ACTH (4-10) may exert its influence by acting on attentional or arousal processes. nih.gov Further research has also been conducted in aged subjects with mild cognitive impairment, adding to the body of evidence concerning the peptide's effects in aging populations. karger.com

Table 1: Effects of ACTH (4-10) on Cognitive Performance in Research Populations

Study Population Key Findings Reference
Volunteers (>60 years) with Mild Senile Organic Brain Syndrome Enhanced memory retrieval; Delayed increase in reaction time latency. nih.gov
Normal Aging Subjects (Mean age 65.6 years) Dose-related improvement in reaction time; Suggests action on attentional/arousal processes. nih.gov
Aged Subjects with Mild Cognitive Impairment Investigated for effects on cognitive performance. karger.com

Affective and Emotional State Modulation

ACTH (4-10) has been observed to modulate affective states and mood. A significant study involving elderly volunteers with mild senile organic brain syndrome reported notable changes in mood dimensions. nih.gov Following the administration of ACTH (4-10), subjects were reported to experience a reduction in feelings of depression and confusion, coupled with an increase in vigor. nih.gov This suggests a potential role for the peptide in alleviating negative mood states while enhancing feelings of energy and vitality. The broader family of adrenocorticotropic hormones has long been associated with mood changes, with studies noting that ACTH may produce more pronounced emotional effects than cortisone. psu.edu

Investigations using animal models have provided evidence for the role of ACTH and its analogues in regulating anxiety-like behaviors. In studies involving mice that experienced early life seizures (ELS), which is associated with long-term anxiety, treatment with ACTH was found to ameliorate anxiety-like behavior. biorxiv.orgeneuro.org This effect was observed in tasks such as the light/dark box test, where ACTH-treated ELS mice spent significantly more time in the light zone compared to untreated ELS mice, indicating reduced anxiety. biorxiv.orgeneuro.org

The mechanism for this anxiolytic effect appears to be dependent on the melanocortin 4 receptor (MC4R), as the anxiety-reducing effects of ACTH were not observed in mice lacking this receptor. biorxiv.orgeneuro.org Furthermore, research on Semax, a synthetic analogue of ACTH (4-10), has shown that it can reduce anxiety-like behavior in rats, further supporting the role of this peptide family in anxiety modulation. nih.gov

The relationship between ACTH (4-10) and aggression is complex, with evidence suggesting a modulatory role. Neuropeptides such as ACTH are recognized for their involvement in modulating aggressive behavior. nih.gov Research in animal models has indicated that the administration of ACTH fractions, specifically the 4-10 sequence, can induce aggression in mice. nih.gov

However, the effect is not straightforward and can be influenced by other biological factors. One study found that while ACTH alone did not significantly alter the aggressive behavior of resident mice, its effect was modified by co-injection with Immunoglobulin G (IgG) autoantibodies. pnas.org When ACTH was administered with IgG from violently aggressive human subjects, the latency to the first attack was reduced. pnas.org Conversely, when given with IgG from nonaggressive control subjects, aggressive behavior was inhibited. pnas.org This demonstrates that ACTH (4-10) can act as a modulator of aggression, with its ultimate effect being dependent on the broader neurobiological context.

Sensory Processing and Nociception

The ACTH peptide family is involved in the body's stress response, which includes the modulation of pain. The hypothalamic-pituitary-adrenal (HPA) axis, which involves the release of ACTH, plays a part in pain modulation. mdpi.com Acute stress is known to activate the HPA axis, which can lead to a transient suppression of pain, a phenomenon known as stress-induced analgesia. frontiersin.org

Research using Semax, an analogue of ACTH (4-10), has explored these effects more directly. In studies on rats subjected to stress, Semax was found to influence pain sensitivity. researchgate.net Specifically, it was observed to decrease the opioid-mediated form of stress-induced analgesia. researchgate.net This suggests that the peptide can alter the processing of pain signals within the context of the body's stress response. Other research has also noted that Semax possesses analgesic effects. researchgate.net The full picture of how ACTH directly influences pain sensation is still developing, as some pain symptoms in conditions with altered ACTH levels, such as Cushing's syndrome and Addison's disease, appear to be more directly related to glucocorticoid levels rather than ACTH itself. frontiersin.org

Motor Function and Neuromuscular Plasticity

The neuropeptide ACTH (4-10), a fragment of the adrenocorticotropic hormone, has demonstrated significant effects on motor function and the plasticity of the neuromuscular system. Research indicates its involvement in the regeneration of peripheral nerves, modulation of motor responsiveness, and influence on motivation-driven behaviors.

Studies on peripheral nerve injury in animal models have revealed that ACTH (4-10) plays a crucial role in the functional recovery and reorganization of motor units. Following a crush injury to a peripheral nerve, the administration of ACTH (4-10) has been shown to enhance neuromuscular activity. nih.gov This leads to a greater number of regenerated functional motor units compared to untreated subjects. nih.gov

A key finding is that ACTH (4-10) appears to preferentially accelerate the reformation and stabilization of small-sized motor units. nih.gov This is significant because the organized recovery of these smaller units is vital for the fine control of motor functions. nih.gov In untreated systems, the reorganization of regenerating nerves can be disorderly, but treatment with ACTH (4-10) promotes a more organized reestablishment of motor units. nih.gov This peptide is believed to influence neuronal maturation, particularly during critical periods of neuromuscular system development and organization. nih.gov The mechanism of action may involve effects on neurotransmitter synthesis and release, as well as changes in neuronal excitability. nih.gov

Effect of ACTH (4-10) on Peripheral Nerve Regeneration Observation Significance
Motor Unit Number Increased number of functional motor units post-injury. nih.govEnhanced neuromuscular recovery.
Motor Unit Size Preferential acceleration of small-sized motor unit reformation. nih.govImproved fine motor control. nih.gov
Reorganization Promotes more organized reestablishment of motor units. nih.govContrasts with disorderly regeneration in untreated systems. nih.gov

Research has shown that ACTH (4-10) can influence motor speed and reaction time in humans. In studies involving continuous performance tasks, individuals treated with ACTH (4-10) exhibited a greater improvement in reaction time over the course of the task compared to a placebo group. nih.gov This effect was particularly noticeable in the reduction of long reaction times, which tend to increase as a function of time on task due to factors like boredom and mental fatigue. nih.gov

These findings suggest that ACTH (4-10) may not directly impact skill acquisition but rather counteracts the decline in performance and motivation that typically occurs during prolonged tasks. nih.gov The peptide appears to have stimulant-like properties on behavior, potentially by acting on attentional or arousal processes, without directly affecting the central nervous and cardiovascular systems. nih.govkarger.com This is supported by the observation that the improvement in reaction time was dose-related in a study with aging subjects. nih.govkarger.com

Study Focus Task Effect of ACTH (4-10) Interpretation
Continuous Performance Self-paced serial reaction task. nih.govLarger improvement in reaction time compared to placebo. nih.govCounteracts the build-up of reactive inhibition and motivation decline. nih.gov
Aging Subjects Reaction time, short-term memory, perceptual and motor speed tasks. nih.govkarger.comDose-related improvement in reaction time. nih.govkarger.comSuggests an effect on attentional/arousal processes. nih.govkarger.com

Intracranial self-stimulation (ICS) is a behavioral paradigm used to study the rewarding effects of direct electrical stimulation of brain areas involved in motivation and reinforcement. Research into the effects of ACTH-related peptides on ICS has provided insights into their influence on motivated behaviors.

While direct studies on ACTH (4-10) and ICS are limited, research on a related synthetic analog of ACTH (4-9), known as Org 2766, has shown that it can affect ICS. umich.edu In these studies, the highest doses of Org 2766 reliably increased the rate of self-stimulation, suggesting an enhancement of the rewarding properties of the stimulation. umich.edu This effect was observed without remarkable changes in general activity levels, indicating a specific influence on motivational processes rather than a general increase in motor activity. umich.edu Other reports also suggest that ACTH analogs can have attentional effects that are not readily apparent in general activity measures. umich.edu Furthermore, subcutaneous administration of a different analog, [D-Phe7]-ACTH 4-10, was found to decrease electrical self-stimulation behavior elicited from the medial septal area. nih.gov These findings, although involving analogs, suggest that peptides related to ACTH (4-10) are active in a variety of motivated tasks. umich.edu

Compound Effect on ICS Associated Findings
Org 2766 (ACTH 4-9 analog) Increased responding at higher doses. umich.eduNo significant changes in general activity. umich.edu
[D-Phe7]-ACTH 4-10 Decreased self-stimulation from the medial septal area. nih.govNaltrexone did not prevent this inhibitory effect. nih.gov

Investigational Therapeutic Potential of Acth 4 10 and Analogues

Neurological Disorder Research

Research into ACTH (4-10) and its analogues has revealed significant potential in the context of various neurological disorders. These peptides are explored for their ability to offer neuroprotection, reduce inflammation, and improve functional outcomes in conditions ranging from acute injuries like stroke and spinal cord injury to chronic degenerative diseases.

Interventions in Ischemic Stroke

The neuroprotective effects of ACTH (4-10) and its analogues have been a key area of investigation in ischemic stroke. mdpi.com The synthetic analogue Semax (Met-Glu-His-Phe-Pro-Gly-Pro), which is based on ACTH (4-10), has been noted for its nootropic and neuroprotective capabilities. mdpi.com Studies have shown that Semax can improve survival rates in animals after an ischemic stroke and lessen the severity of neurological deficits. mdpi.com

Clinical research involving patients in the acute phase of hemispheric ischemic stroke suggests that incorporating Semax into intensive therapy regimens can accelerate the recovery of damaged neurological functions. nih.gov This includes improvements in both general cerebral and specific focal deficits, particularly motor disorders. nih.gov The mechanisms behind these effects are thought to involve the modulation of gene expression in the brain. For instance, research using RNA-Seq has identified differentially expressed genes in the frontal cortex of rats following transient middle cerebral artery occlusion that are associated with the administration of Semax and another analogue, ACTH(6-9)PGP. mdpi.com These peptides appeared to significantly counteract the disturbances in gene expression profiles caused by ischemia. mdpi.com

Another analogue, known as ACTH4–10Pro8-Gly9-Pro10, is also being studied for its potential in stroke treatment.

Table 1: Research Findings on ACTH (4-10) Analogues in Ischemic Stroke

Compound/Analogue Research Model Key Findings
Semax Clinical (Human) Accelerated restoration of damaged neurological functions, particularly motor skills, in acute ischemic stroke patients. nih.gov
Semax Animal (Rat) Improved survival and reduced neurological deficits post-stroke. mdpi.com Modulated gene expression in the ischemic brain, counteracting ischemia-induced changes. mdpi.com
ACTH(6-9)PGP Animal (Rat) Showed a neuroprotective effect and influenced gene expression in the ischemic brain. mdpi.com

Applications in Traumatic Brain Injury Recovery

Following a traumatic brain injury (TBI), secondary injury processes, including neuronal apoptosis, contribute significantly to tissue damage. Research has focused on the neuroprotective potential of ACTH (4-10) analogues in mitigating this damage. One such analogue, ACTH4-10Pro8Gly9Pro10, has been investigated for its effect on anti-apoptotic proteins.

In a study involving patients with moderate head injury, administration of ACTH4-10Pro8Gly9Pro10 was compared to standard treatment and treatment with simvastatin. The results showed that the group receiving the ACTH analogue had a significantly higher increase in serum levels of Bcl-2, an anti-apoptotic protein, from day 1 to day 5 post-injury. This biochemical finding was also associated with a significantly shorter hospital stay for the patients in this group. While a direct correlation between the clinical outcome as measured by the Barthel Index and Mini-Mental State Examination (MMSE) and serum Bcl-2 levels was not found to be statistically significant, the increase in the anti-apoptotic protein and reduced hospitalization time point towards a potential therapeutic benefit.

The frequency of ACTH deficiency itself can range from 4% to 78% in the acute phase of TBI, highlighting the disruption of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov While many of these acute disturbances may resolve, some deficiencies can persist long-term, affecting recovery. psychiatryonline.orgoup.com Studies have reported persistent ACTH deficiency in 4% to 6.6% of TBI patients years after the initial injury. oup.com

Table 2: Research Findings on ACTH (4-10) Analogue in Traumatic Brain Injury

Compound/Analogue Study Population Key Findings
ACTH4-10Pro8Gly9Pro10 Human (Moderate Head Injury) Significantly increased serum levels of the anti-apoptotic protein Bcl-2. Associated with a significantly shorter length of hospital stay.

Strategies for Spinal Cord Injury Management

Spinal cord injury (SCI) triggers a potent inflammatory response that contributes to secondary damage and long-term disability. gssrr.orgd-nb.info A primary goal in SCI treatment is to mitigate this inflammation. gssrr.org The synthetic analogue ACTH4–10Pro8-Gly9-Pro10 has been a focus of research for its anti-inflammatory properties in SCI models. d-nb.infonih.govunair.ac.id

Studies in animal models of SCI have demonstrated that this peptide can significantly reduce the expression of key inflammatory cytokines. d-nb.infonih.gov Specifically, its administration led to a decrease in the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in spinal cord tissue following both mild and severe compression injuries. d-nb.infonih.gov The reduction in these inflammatory markers was observed at both 3-hour and 6-hour time points post-injury. d-nb.infonih.gov Furthermore, research has shown that this analogue can improve the neutrophil profile in the injured spinal cord, with a significant reduction in neutrophil levels observed 6 hours after injury compared to controls. unair.ac.id

Beyond its effects on cytokines and neutrophils, ACTH4-10Pro8-Gly9-Pro10 is thought to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key modulator of synaptic plasticity in astrocytes. gssrr.org By reducing inflammation and potentially promoting neurotrophic factor expression, the peptide may help limit glial formation and irreversible inflammatory damage. d-nb.infonih.gov Research also suggests that this analogue can reduce the extent of cell damage to astrocytes in the spinal cord and may accelerate the recovery of motor function post-injury. gssrr.org

Table 3: Research Findings on ACTH (4-10) Analogue in Spinal Cord Injury

Compound/Analogue Research Model Key Findings
ACTH4–10Pro8-Gly9-Pro10 Animal (Rat/Mouse) Reduced expression of inflammatory cytokines IL-6 and IL-8 in both mild and severe SCI. d-nb.infonih.gov Decreased neutrophil infiltration at the injury site. unair.ac.id Stimulated expression of Brain-Derived Neurotrophic Factor (BDNF). gssrr.org Reduced astrocyte cell damage and tended to improve motor function recovery. gssrr.org

Addressing Cognitive Impairments in Degenerative Neurological Conditions

The potential of ACTH (4-10) and its analogues to address cognitive deficits is a significant area of research, particularly for degenerative conditions like Alzheimer's disease. nih.govresearchwithrutgers.com The analogue Semax has been shown to exert neuroprotective effects on cholinergic neurons of the basal forebrain, which are known to degenerate in Alzheimer's dementia. nih.govresearchwithrutgers.com In vitro studies using primary cultures from rat basal forebrain demonstrated that Semax could increase the survival of cholinergic neurons by approximately 1.5 to 1.7-fold. nih.govresearchwithrutgers.com Moreover, Semax stimulated the activity of choline (B1196258) acetyltransferase, a key enzyme in acetylcholine (B1216132) synthesis, without affecting the numbers of other neuronal types like GABA-ergic neurons. nih.govresearchwithrutgers.com

Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and resulting hypercortisolemia are considered potential drivers of Alzheimer's disease progression. demneuropsy.com.br Studies have shown a significant elevation of cortisol levels in the cerebrospinal fluid (CSF) of individuals with Alzheimer's, which may be linked to cognitive decline. demneuropsy.com.brfrontiersin.org While changes in CSF ACTH levels in Alzheimer's disease are still considered inconclusive, the broader connection between HPA axis hormones and cognitive impairment is well-established. demneuropsy.com.brnih.gov

Early clinical research in elderly individuals with mild senile organic brain syndrome indicated that ACTH (4-10) administration could reduce symptoms of depression and confusion while increasing feelings of vigor. nih.gov The data also suggested a potential enhancement of memory retrieval. nih.gov

Table 4: Research Findings on ACTH (4-10) and Analogues in Cognitive Impairment

Compound/Analogue Research Model/Population Key Findings
Semax In Vitro (Rat Neuronal Cultures) Increased survival of cholinergic basal forebrain neurons by 1.5-1.7 fold. nih.govresearchwithrutgers.com Stimulated choline acetyltransferase activity. nih.govresearchwithrutgers.com
ACTH (4-10) Human (Elderly with Organic Brain Syndrome) Reduced depression and confusion; increased vigor. nih.gov Indicated a potential enhancement of memory retrieval. nih.gov

Metabolic Regulation Research

The melanocortin system, to which ACTH and its fragments belong, plays a crucial role in the hypothalamic regulation of body weight and energy expenditure. nih.gov Research has explored the effects of the MSH/ACTH(4-10) fragment on metabolic processes in humans. Intranasal administration of this peptide in healthy male volunteers was found to cause a significant increase in lipolysis (the breakdown of fats) in subcutaneous white adipose tissue. nih.gov Glycerol (B35011) concentrations in this tissue, a marker of lipolysis, increased by over 50% compared to baseline after administration. nih.gov This effect was not observed in skeletal muscle. nih.gov The study also noted that the peptide enhanced sympathoexcitation, suggesting a central nervous system-mediated effect on energy metabolism. nih.gov

The potential of ACTH (4-10) as a substitution therapy has also been investigated in rare genetic disorders. In patients with proopiomelanocortin (POMC) deficiency, a condition that leads to severe obesity due to a lack of melanocortin peptides, a trial was conducted using intranasal ACTH (4-10). oup.com Despite promising reports of its anorexic effects in other contexts, the three-month trial with increasing doses of ACTH (4-10) did not result in any observable effect on body weight, metabolic rate, or body composition in these patients. oup.com The researchers suggested that the significantly lower affinity of ACTH (4-10) for the melanocortin 4 receptor (MC4R) compared to α-MSH might be a key reason for its lack of efficacy in this specific, complete deficiency state. oup.com

Influence on Lipolysis in White Adipose Tissue

The adrenocorticotropic hormone fragment ACTH (4-10) has been a subject of research for its effects on lipid metabolism, particularly its ability to stimulate the breakdown of fats, a process known as lipolysis, in white adipose tissue (WAT). In rodent models, ACTH has been shown to directly induce lipolysis in adipocytes. biologists.compsu.edu This action is mediated through its binding to the melanocortin 2 receptor (MC2R) on the surface of fat cells. biologists.comnih.gov The activation of MC2R initiates a signaling cascade involving a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). biologists.com The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates key proteins involved in the lipolytic process, such as hormone-sensitive lipase (B570770) (HSL). biologists.comnih.gov

In humans, the direct lipolytic effect of ACTH on adipocytes is less clear, with some studies suggesting it lacks significant activity when applied directly to human fat cells. nih.gov However, research has demonstrated that central administration of ACTH (4-10) can induce lipolysis in human WAT. A study involving the intranasal application of the melanocortin 4 receptor (MC4R) agonist MSH/ACTH (4-10) in healthy male volunteers showed a significant increase in glycerol concentrations in abdominal subcutaneous WAT, indicating an increase in lipolysis. nih.gov Forty-five minutes after administration, glycerol levels in WAT rose by 53.4±19.3% compared to baseline and remained significantly elevated throughout the experiment when compared to a placebo. nih.gov This effect is believed to be mediated by the central nervous system, where ACTH (4-10) acts on MC4Rs, leading to an activation of the sympathetic nervous system which in turn stimulates lipolysis in adipose tissue. nih.govnih.gov

Table 1: Effect of Intranasally Administered MSH/ACTH (4-10) on Lipolysis in Human White Adipose Tissue

ParameterTreatment Group (MSH/ACTH (4-10))Placebo Group
Change in WAT Glycerol Concentration ↑ 53.4 ± 19.3% from baselineNo significant change
Sympathoexcitation (response to nitroprusside) 569 ± 69% increase to baseline315 ± 64% increase to baseline

Research as a Potential Anorexic Factor

The role of ACTH (4-10) as a potential anorexic factor, a substance that reduces appetite, has been investigated, particularly in the context of the broader melanocortin system's involvement in regulating food intake and energy balance. nih.govmdpi.com The precursor molecule to ACTH, pro-opiomelanocortin (POMC), is cleaved into several peptides, including α-melanocyte-stimulating hormone (α-MSH), which is a known potent anorexigenic agent that acts via melanocortin receptors (MC3R and MC4R) in the hypothalamus. mdpi.com

Given that ACTH (4-10) shares a common core sequence with α-MSH, it has been hypothesized to possess similar appetite-suppressing effects. Research in animal models has shown that intracerebroventricular infusion of MC4R agonists can reduce food intake. nih.gov However, studies directly examining the anorexic potential of ACTH (4-10) in humans have yielded inconclusive results. In a clinical trial involving patients with POMC deficiency, a condition characterized by severe early-onset obesity, intranasal administration of ACTH (4-10) over a three-month period did not result in any change in body weight or metabolic rate. nih.gov This suggests that, at least in this specific patient population with a complete lack of endogenous melanocortin signaling, ACTH (4-10) may not have a significant compensatory anorexic effect. nih.gov The broader context of appetite regulation involves a complex interplay of various hormones and neuropeptides within the gut-brain axis, where factors like ghrelin stimulate hunger, while others like leptin and certain gut hormones signal satiety. mdpi.comscispace.com

Stress Response System Modulation

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling

The hypothalamic-pituitary-adrenal (HPA) axis is the central neuroendocrine system that governs the body's response to stress. frontiersin.org The process is initiated in the hypothalamus with the secretion of corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary gland to release ACTH. frontiersin.orgoup.com ACTH then travels through the bloodstream to the adrenal glands, where it stimulates the production and release of cortisol, the primary stress hormone. frontiersin.orgoup.com Cortisol, in turn, exerts a negative feedback effect on both the hypothalamus and the pituitary to downregulate the production of CRH and ACTH, thus maintaining homeostasis. oup.com

ACTH (4-10), as a fragment of the full ACTH molecule, is intrinsically linked to this axis. While the full ACTH peptide is the primary driver of cortisol secretion, research into analogues of ACTH (4-10), such as Semax, has shed light on the potential modulatory roles of these smaller fragments within the central nervous system. Semax has been shown to influence the dopaminergic and serotoninergic systems in the brain of rodents, systems that are known to be affected by stress. researchgate.net The activation of the HPA axis is a key adaptive response to stress, and the components of this axis, including ACTH, are crucial for orchestrating the physiological changes necessary to cope with the stressor. frontiersin.orgheraldopenaccess.us Chronic stress can lead to changes in the HPA axis, such as adrenal hyperplasia and hypertrophy, resulting in an enhanced maximal corticosterone (B1669441) response to ACTH. physiology.org

Facilitation of Adaptive Processes to Extreme Environmental Conditions

The body's ability to adapt to extreme environmental conditions, such as hypoxia (low oxygen), is a critical survival mechanism that heavily involves the neuroendocrine stress response system. scispace.com Exposure to such stressors activates the HPA axis, leading to an increase in circulating ACTH and subsequently cortisol. physiology.orgphysiology.org This hormonal cascade is a fundamental part of the physiological adaptation to maintain homeostasis under challenging conditions. mdpi.com

Cardiocirculatory System Modulation

Regulation of Mean Arterial Pressure and Heart Rate

ACTH (4-10) and its analogues have been shown to exert effects on the cardiovascular system, specifically in the regulation of mean arterial pressure (MAP) and heart rate. nih.govnih.gov Intravenous administration of ACTH (4-10) in conscious rats has been found to produce dose-dependent increases in both MAP and heart rate. nih.gov However, it is noteworthy that the structurally related peptide, γ2-melanocyte-stimulating hormone (γ2-MSH), is significantly more potent in this regard. nih.gov

The cardiovascular effects of these peptides are thought to be mediated through the central nervous system. nih.gov Structure-activity relationship studies have indicated that the core sequence responsible for these cardiovascular effects is His-Phe-Arg-Trp, which corresponds to ACTH (6-9). nih.gov The pressor and tachycardiac responses to these peptides are more pronounced when administered via the intracarotid artery compared to intravenous injection, further supporting a central site of action. nih.gov In sheep, infusions of ACTH have also been shown to increase mean arterial pressure in a dose-dependent manner. ahajournals.orgahajournals.org

Table 2: Cardiovascular Effects of ACTH (4-10) and Analogues in Animal Models

CompoundAnimal ModelRoute of AdministrationObserved Effect on Mean Arterial Pressure (MAP)Observed Effect on Heart RateReference
ACTH (4-10)Conscious RatsIntravenousDose-dependent increaseDose-dependent increase nih.gov
γ2-MSHConscious RatsIntravenousDose-dependent increase (5-10 times more potent than ACTH (4-10))Dose-dependent increase nih.gov
ACTH (4-10)Conscious RatsIntracarotidIncreaseIncrease nih.gov
ACTHSheepIntravenous InfusionDose-dependent increaseInconsistent changes ahajournals.org

Attenuation of Ischemia/Reperfusion-Induced Cardiac Injury

The peptide fragment ACTH (4-10) has been investigated for its potential to mitigate cardiac damage following ischemia/reperfusion (I/R) events. Research has focused on its ability to improve the recovery of heart function and reduce tissue injury after a period of restricted blood flow followed by its restoration.

Studies on isolated rat hearts subjected to 30 minutes of ischemia and 120 minutes of reperfusion have demonstrated a significant protective effect of ACTH (4-10) pretreatment. nih.gov In these experiments, the administration of ACTH (4-10) 12 hours prior to the ischemic event led to a notable improvement in post-ischemic cardiac function. However, when the fragment was administered at the moment of reperfusion, it did not show the same beneficial effects on myocardial recovery. nih.gov

Detailed Research Findings

The primary outcomes of this research indicated that ACTH (4-10) treatment resulted in a significant recovery of key hemodynamic parameters. Specifically, there were marked improvements in aortic flow, coronary flow, and left ventricular developed pressure compared to untreated control groups. nih.gov These findings suggest that the peptide helps preserve the mechanical function of the heart after an I/R insult.

Table 1: Effect of ACTH (4-10) on Cardiac Function After Ischemia/Reperfusion in Isolated Rat Hearts

Parameter Control Group (Post-Reperfusion) ACTH (4-10) Treated Group (Post-Reperfusion)
Aortic Flow 15.3 ± 0.9 ml/min 20.7 ± 1.3 ml/min
Coronary Flow 6.5 ± 0.9 ml/min 24.8 ± 1.8 ml/min
Left Ventricular Developed Pressure 10 ± 0.6 kPa 13.7 ± 0.7 kPa

Data sourced from a study on isolated rat hearts subjected to 30-min ischemia followed by 120-min reperfusion. nih.gov

The mechanisms underlying these cardioprotective effects appear to be multifactorial. Research points to the modulation of apoptotic pathways as a key factor. Treatment with ACTH (4-10) led to a decrease in the activity of caspase-3, a critical enzyme in the execution phase of apoptosis, and a general reduction in cardiomyocyte and endothelial cell apoptosis. nih.govsigmaaldrich.comscribd.com

Furthermore, the protective action of ACTH (4-10) is linked to the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with known antioxidant and cytoprotective properties. The increased expression of HO-1 protein suggests that the peptide enhances the heart's endogenous defense mechanisms against the oxidative stress that characterizes ischemia/reperfusion injury. nih.govsigmaaldrich.com

Analogues of ACTH (4-10), such as Semax (ACTH(4-7)PGP), have also been noted for their cardioprotective effects in experimental models of ischemia and reperfusion-induced cardiac injury, suggesting that this class of peptides holds therapeutic promise. pskgu.ruresearchgate.net

Research Methodologies and Experimental Paradigms

In Vitro Studies

In vitro research provides a foundational understanding of the molecular and cellular mechanisms of ACTH (4-10). These studies, conducted in controlled laboratory settings, allow for the precise investigation of the compound's interactions with biological targets.

Receptor binding assays are crucial for determining the affinity and specificity of a ligand for its receptor. wikipedia.orggiffordbioscience.com Radioligand binding assays, a common type, use a radioactively labeled compound (like a ³H-ligand) to quantify its binding to a target receptor. giffordbioscience.comresearchgate.net These assays are instrumental in drug discovery for measuring binding affinity (Kd), inhibition constants (Ki), and the total number of available binding sites (Bmax). giffordbioscience.com

For melanocortin receptors, including the ACTH receptor (MC2R), these assays have been fundamental. Studies have shown that specific amino acid residues within the ACTH sequence are critical for binding and potency. For instance, substituting the Phenylalanine at position 7 (Phe⁷) in ACTH with a D-isomer (d-Phe) was found to decrease both ligand binding affinity and potency at the MC2R. nih.gov This suggests that the specific conformation of Phe⁷ is vital for its interaction with the third transmembrane domain of the ACTH receptor, which is a key region for ligand selectivity. nih.gov The first use of a radioligand on a G protein-coupled receptor (GPCR) involved an iodine-125 (B85253) labeled ACTH against its receptor, highlighting the historical importance of this technique in endocrinology research. researchgate.net

Cell culture models offer a simplified, yet powerful, system to study the effects of compounds on specific cell types.

Neuronal and Glial Cells: Analogs of ACTH (4-10), such as Semax, have demonstrated neurotrophic effects in primary neuronal cultures. researchgate.net Research on astrocyte cell repair in spinal cord injury models indicates that ACTH (4-10) analogs can reduce the extent of cell damage. gssrr.org

Adrenal Tumor Cells: The human adrenocortical carcinoma cell line NCI-H295 is a widely used model to study adrenal steroidogenesis. tohoku.ac.jpmdpi.com In these cells, ACTH is a primary regulator of steroid hormone production and enhances the expression of genes for steroidogenic enzymes through the cAMP signaling pathway. tohoku.ac.jp However, some adrenal tumor cell lines, like the Y1 mouse cell line, are unresponsive to ACTH stimulation. mdpi.com In undifferentiated adrenocortical carcinomas, the expression of the ACTH receptor is often lost, which is associated with more aggressive tumor growth. nih.gov Studies on ectopic ACTH-secreting tumors have utilized single-cell RNA sequencing to identify unique tumor cell types that produce multiple hormones. nih.govelifesciences.org

These assays measure how a substance affects the concentration of neurotransmitters in the synaptic cleft, providing insight into its neuromodulatory properties. mdpi.com ACTH (4-10) has been shown to influence several neurotransmitter systems.

Cholinergic System: At the mouse neuromuscular junction, ACTH (4-10) was found to increase the frequency of miniature endplate potentials and the amplitude of endplate potentials. This presynaptic action leads to an increase in the quantal content of the endplate potential, suggesting an enhancement of acetylcholine (B1216132) release. nih.gov

Dopaminergic and Serotoninergic Systems: An analog of ACTH (4-10), Semax, has been shown to activate dopaminergic and serotoninergic brain systems in rodents. researchgate.net It significantly increased the levels of serotonin (B10506) and its metabolite in the striatum. researchgate.net

Preclinical Animal Models

Animal models are indispensable for studying the systemic effects of a compound in a living organism, bridging the gap between in vitro findings and potential clinical applications.

Behavioral tests in animals are used to evaluate the impact of substances on learning and memory. researchgate.net

Passive and Active Avoidance: The passive avoidance test is a fear-motivated task used to assess memory. researchgate.net Studies have indicated that ACTH and its fragments, including ACTH (4-10), can improve the retention of a passive avoidance response. escholarship.orgresearchgate.net The active place avoidance (APA) task is a hippocampal-dependent test that measures spatial learning and memory. frontiersin.org

Short-Term Memory: The effects of ACTH (4-10) on short-term memory have been investigated in human volunteers. In one study, the peptide had no effect on unisensory short-term memory tasks but impaired performance on a more complex bisensory task that requires significant attentional focus. nih.gov This suggests that ACTH (4-10) might act on general arousal processes rather than directly on memory-focused mechanisms. nih.gov

Animal models of acute injury are used to test the neuroprotective potential of therapeutic compounds.

Spinal Cord Injury (SCI): In rat models of spinal cord compression injury, an analog of ACTH (4-10) has demonstrated significant neuroprotective and anti-inflammatory properties. gssrr.orgresearchgate.netunair.ac.id Administration of the peptide was shown to decrease the expression of pro-inflammatory cytokines like IL-6 and IL-8 and increase the expression of anti-inflammatory cytokines such as IL-10 and IL-13. researchgate.netunair.ac.idnih.govf1000research.com The timing of administration post-injury appears to be a critical factor, with earlier treatment leading to better outcomes in reducing astrocyte cell damage. gssrr.org

Brain Ischemia: The ACTH (4-10) analog, Semax, has been actively used in the context of brain ischemia, where it is reported to have neuroprotective effects, partly by increasing levels of neurotrophic factors. researchgate.netunair.ac.idf1000research.com

Research Findings Summary

The following tables provide a summary of the key research findings for ACTH (4-10) and its analogs.

Table 1: In Vitro Study Findings

Methodology Model System Key Findings Citations
Receptor Binding Assay Melanocortin-2 Receptor (MC2R) Phe⁷ residue is critical for ligand binding affinity and potency. nih.gov
Cell Culture Neuronal/Glial Cells Analogs show neurotrophic effects and can reduce astrocyte damage. researchgate.netgssrr.org
Cell Culture Adrenal Tumor Cells (NCI-H295) Regulates steroidogenesis; receptor expression is often lost in aggressive tumors. tohoku.ac.jpnih.gov
Neurotransmitter Assay Mouse Neuromuscular Junction Increases presynaptic release of acetylcholine. nih.gov

Table 2: Preclinical Animal Model Findings

Methodology Model System Key Findings Citations
Cognitive Assessment Rodents Improves retention of passive avoidance response. escholarship.org
Neurological Injury Rat Spinal Cord Injury Model Reduces pro-inflammatory cytokines (IL-6, IL-8) and increases anti-inflammatory cytokines (IL-10, IL-13). researchgate.netunair.ac.idnih.govf1000research.com

Human Subject Research

In human subjects, the effects of ACTH (4-10) have been extensively studied using neurophysiological techniques like Event-Related Potentials (ERPs) and Electroencephalography (EEG). escholarship.org ERPs are small voltage changes in the brain's ongoing EEG that are time-locked to the processing of specific sensory, cognitive, or motor events. nih.gov

Studies have consistently found that ACTH (4-10) modulates ERP components associated with attention. proquest.comkarger.comkarger.com Acute administration of ACTH (4-10) has been shown to reduce the amplitude of the 'processing negativity' (PN) or 'negative displacement' (Nd) component, which are neurophysiological indicators of selective or focused attention. nih.govproquest.comkarger.comnih.govkarger.com This effect was observed in tasks like dichotic listening, where the peptide appeared to slightly impair selective attention. nih.gov The reduction in the Nd component was found to be dose-dependent and occurred within a short timeframe, typically developing around 30 minutes after administration and not lasting longer than 90 minutes. nih.govkarger.com Other ERP components, such as the P200, have also been shown to be affected. nih.gov

EEG studies have also revealed the influence of ACTH (4-10). Spectral analysis indicated that the peptide could produce a decrease in the power of lower frequency bands (3-7 Hz) while increasing power in higher frequency bands (8-12 Hz and 12+ Hz). escholarship.org Furthermore, ACTH (4-10) was found to enhance the dimensional complexity of the EEG, particularly in frontocortical regions during tasks requiring convergent analytical thinking. nih.gov This was interpreted as the peptide counteracting the inhibitory control among cortical networks necessary for orderly thought. nih.gov In elderly subjects with mild senile organic brain syndrome, the peptide was associated with a shift to lower EEG frequencies. nih.gov

MethodComponent/MeasureFindingSource
ERPProcessing Negativity (PN) / Negative Displacement (Nd)Amplitude reduced, indicating diminished focusing of attention. nih.govproquest.comkarger.comnih.govkarger.com
ERPPositive Slow WaveEnhanced after single and prolonged administration. nih.gov
ERPP200Amplitude affected (increased or decreased depending on the study). escholarship.orgnih.gov
EEGSpectral PowerDecreased power in 3-7 Hz band; increased in 8-12 Hz and 12+ Hz bands. escholarship.org
EEGDimensional ComplexityEnhanced in frontocortical regions during convergent thinking. nih.gov

Neuropsychological tests are used to assess various cognitive domains. The Sternberg Item Recognition Task and the Stroop interference test have been employed to evaluate the effects of ACTH (4-10) on attention and memory processes.

The Sternberg Item Recognition Task is a widely used paradigm for studying short-term/working memory. wustl.edu In this task, subjects memorize a short list of items and are then probed to see if a target item was on the list. wustl.edu Studies using this task found that administration of MSH/ACTH 4-10 led to consistent decreases in reaction time for each set size, suggesting an influence on attentional processes rather than the memory components of the task. escholarship.org This interpretation of facilitated attentional functioning was supported by research in patients with congenital adrenal hyperplasia, where elevated endogenous ACTH levels were correlated with significantly reduced reaction times on the Sternberg task, a finding that paralleled the effects of exogenous ACTH (4-10) in healthy adults. nih.gov

The Stroop test assesses cognitive flexibility and selective attention by requiring participants to name the ink color of a written word when the word itself is the name of a different color. wisconsin.edu Research using a modified Stroop test found that acute intranasal administration of ACTH (4-10) made subjects more prone to interference, particularly from motivationally relevant words (e.g., related to food or sex). proquest.comkarger.comkarger.com This was evidenced by an increased number of errors on these specific word lists. karger.com However, subchronic administration of ACTH (4-10) over six weeks did not appear to affect Stroop performance. karger.comnih.gov

TestKey FindingInterpretationSource
Sternberg Item Recognition TaskDecreased reaction times.Influences attentional processes rather than memory. escholarship.orgnih.gov
Stroop Interference Test (Acute)Increased interference from motivational words.More prone to interfering influence of word meaning. proquest.comkarger.comkarger.com
Stroop Interference Test (Subchronic)No significant effect on performance.Effect of ACTH (4-10) on this task appears to be acute. karger.comnih.gov

The effects of ACTH (4-10) have been explored in specific patient populations to understand its potential clinical relevance. One such population includes elderly individuals with mild senile organic brain syndrome, a term formerly used to describe cognitive impairment due to a known physiological cause. nih.govwikipedia.org In a study involving volunteers over sixty with this condition, the administration of ACTH (4-10) was associated with a reduction in self-reported depression and confusion, alongside an increase in vigor. nih.gov Behaviorally, this was supported by a delay in the onset of increased reaction time latency, and the data also suggested a possible enhancement of memory retrieval. nih.gov

Another area of research has focused on patients with congenital adrenal hyperplasia (CAH). CAH is a group of genetic disorders affecting the adrenal glands. In a study with adult CAH patients, manipulating their medication to induce elevated endogenous ACTH levels resulted in significantly reduced median reaction times on the Sternberg Item Recognition Task. nih.gov This improved performance was suggestive of facilitated visual attentional functioning. nih.gov Importantly, the performance on the task was significantly correlated with the endogenous ACTH levels, but not with cortisol levels. nih.gov This finding is notable as it mirrors the performance enhancement seen in healthy adults who received exogenous ACTH (4-10), providing a link between the peptide's presence and specific cognitive functions in a clinical population. nih.gov

Randomized Controlled Trial (RCT) Designs

Randomized Controlled Trials (RCTs) represent a cornerstone in clinical research, providing a robust framework for evaluating the effectiveness of interventions like ACTH (4-10). In this design, participants are randomly assigned to one of two or more groups: one that receives the experimental treatment (ACTH (4-10) or its analogue) and a control group that receives a placebo or an alternative treatment. researchgate.netunict.it This random allocation is crucial as it minimizes selection bias, ensuring that both known and unknown confounding factors are distributed evenly among the treatment groups.

The fundamental principle of an RCT is to allow for a direct comparison between the outcomes of the treatment group and the control group. For instance, studies have been designed as prospective RCTs to compare the efficacy of adrenocorticotropic hormone (ACTH) treatment against a combination therapy in specific patient populations. researchgate.net The design often includes a screening period to ensure participants meet specific inclusion criteria, followed by the randomized treatment period, and a subsequent follow-up to monitor outcomes. conicet.gov.ardokumen.pub The primary outcome is a pre-specified measure, such as the change in a particular biomarker or the rate of a clinical event, which is then statistically analyzed to determine the treatment's effect. unict.it This structured approach, often conducted across multiple centers, is essential for generating high-quality evidence regarding a compound's therapeutic potential. unict.it

Double-Blind, Placebo-Controlled Study Designs

A critical refinement of the RCT is the double-blind, placebo-controlled design, which is frequently utilized in ACTH (4-10) research to eliminate bias from both participants and investigators. researchgate.netnih.govnih.gov In this type of study, neither the participants nor the researchers administering the treatment know who is receiving the active substance and who is receiving an inert placebo. researchgate.net This "blinding" is paramount for objectively assessing outcomes, particularly when measuring subjective experiences like cognitive changes or symptom improvements.

For example, a study investigating the effects of ACTH (4-10) on cognitive function in elderly subjects utilized a double-blind design where patients received either the active peptide or a matched placebo. mdpi.com Similarly, research on the impact of an intranasally administered MSH/ACTH(4-10) agonist on metabolism in healthy volunteers also employed a double-blind, randomized design to ensure the validity of the findings. nih.gov The use of a placebo control provides a baseline against which the true pharmacological effects of ACTH (4-10) can be measured, distinguishing them from psychological effects or natural fluctuations in a condition. The experiments are typically conducted with randomized allocation to the different treatment groups to further strengthen the scientific rigor. nih.gov

Analytical Techniques for Molecular and Cellular Research

To understand the mechanisms underlying the effects of ACTH (4-10), researchers employ a range of sophisticated analytical techniques to probe its influence at the molecular and cellular levels.

Gene Expression Analysis (e.g., BDNF, trkB, cytokine mRNA levels)

Gene expression analysis is a pivotal tool for determining how ACTH (4-10) and its analogues modulate cellular function by altering the transcription of specific genes. Real-time polymerase chain reaction (RT-PCR) is a common method used to quantify messenger RNA (mRNA) levels, providing a snapshot of gene activity.

Studies have shown that Semax, a synthetic analogue of ACTH(4-10), can significantly influence the expression of neurotrophic factors and their receptors. frontiersin.org For instance, research in animal models of cerebral ischemia demonstrated that Semax treatment enhanced the transcription of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB). frontiersin.org Chronic stress has been shown to reduce BDNF mRNA expression in the hippocampus, a process that neuropeptides may counteract. mdpi.com The expression of these genes is critical for neuronal survival, differentiation, and plasticity. weizmann.ac.il

Furthermore, ACTH (4-10) analogues have been shown to modulate the expression of genes related to inflammation. In a study on spinal cord injury in mice, an analogue of ACTH (4-10) was found to reduce the expression of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). preprints.org This suggests that the peptide can exert neuroprotective effects by regulating the inflammatory cascade at the genetic level.

Table 1: Effect of Semax (ACTH(4-10) Analogue) on Neurotrophin Gene Expression in Rat Brain An interactive data table. Data is sourced from research findings.

Gene Brain Region Time After Administration Change in Expression Level (vs. Control) Source
BDNF Hippocampus 20 min ▼ 0.33x weizmann.ac.il
BDNF Frontal Cortex 20 min ▲ 1.80x weizmann.ac.il
BDNF Retina 90 min ▲ 2.29x weizmann.ac.il
NGF Hippocampus 20 min ▼ 0.27x weizmann.ac.il
NGF Frontal Cortex 20 min ▲ 1.23x weizmann.ac.il

Protein Expression Analysis (e.g., glial fibrillary acidic protein, aquaporin-4)

Protein expression analysis, often conducted using techniques like Western blotting and immunohistochemistry, reveals the abundance and localization of specific proteins within cells and tissues. In the context of ACTH (4-10) research, this is crucial for understanding its impact on cellular structure and function, particularly within the central nervous system.

Glial fibrillary acidic protein (GFAP) is a key intermediate filament protein expressed in astrocytes, and its levels are often used as a marker of astrocyte activation or injury. Research into melanocortins, the family to which ACTH(4-10) belongs, has investigated their effects on astrocytes where GFAP is a primary marker. Studies on Semax, an ACTH(4-10) analogue, have examined its influence on glial cells and GFAP metabolism. nih.gov One study found that while vascular occlusion induced GFAP expression in retinal Müller cells (a type of glial cell), Semax was studied for its potential protective effects in this context. researchgate.net Another investigation reported that Semax, in concentrations from 1 nM to 10 µM, did not affect the proliferation of glial cells in primary cultures. nih.gov

Aquaporin-4 (AQP4) is a water channel protein predominantly located in the end-feet of astrocytes and plays a critical role in brain water balance. Its expression can be altered in pathological conditions like brain edema. mdpi.com Research has noted that depression can be associated with suppressed expression of AQP4. preprints.org While direct experimental evidence linking ACTH(4-10) to AQP4 expression is still developing, the peptide and its analogues are studied in conditions like cerebral ischemia where AQP4 expression is known to be affected. nih.gov

Table 2: Summary of ACTH (4-10) Analogue Effects on Protein Expression An interactive data table. Data is sourced from research findings.

Protein Cell Type Experimental Context Finding Source
Glial Fibrillary Acidic Protein (GFAP) Glial Cells Primary Culture No effect on proliferation nih.gov
Glial Fibrillary Acidic Protein (GFAP) Retinal Müller Cells Vascular Occlusion Induced by pathology; Semax studied for protective role researchgate.net

Neurochemical Profiling (e.g., neurotransmitter levels, enzyme activities)

Neurochemical profiling involves measuring the levels of neurotransmitters and the activity of related enzymes to understand how a compound alters brain chemistry and signaling. ACTH (4-10) and its analogues have been shown to exert significant modulatory effects on several key neurotransmitter systems.

Research has demonstrated that the ACTH(4-10) analogue Semax can activate dopaminergic and serotonergic systems in the brain. Studies in rodents have shown that Semax administration leads to a significant increase in the brain's content of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), indicating an increase in the functional activity of the serotonergic system. While the peptide alone did not alter baseline dopamine (B1211576) concentrations, it was found to dramatically enhance the dopamine-releasing effects of D-amphetamine. Further studies have confirmed that Semax administration can normalize the levels of brain biogenic amines that are impaired by other factors.

In addition to neurotransmitters, the activity of specific enzymes is also a focus. For example, studies have shown that Semax can stimulate the activity of choline (B1196258) acetyltransferase, an enzyme essential for the synthesis of the neurotransmitter acetylcholine, in dissociated basal forebrain tissue cultures. nih.gov This effect points to a potential mechanism for the cognitive-enhancing properties of the peptide, as the cholinergic system is deeply involved in learning and memory. The adrenal glands, which are the source of endogenous ACTH, produce hormones that are closely linked with neurotransmitters like catecholamines (epinephrine, norepinephrine) and serotonin, all of which are implicated in mood and cognitive function.

Challenges and Future Directions in Acth 4 10 Research

Comprehensive Elucidation of Complete Molecular Mechanisms of Action

A primary challenge in the field is the full clarification of the molecular pathways through which ACTH (4-10) exerts its effects. While it is known to interact with melanocortin receptors, the precise downstream signaling cascades remain to be fully mapped. nih.govnih.gov Research indicates that ACTH (4-10) can modulate neuronal excitability and gene expression in the brain, such as down-regulating corticotropin-releasing hormone (CRH) expression in the amygdala, through a mechanism that is independent of adrenal steroid release. nih.govnih.gov This central action is believed to be mediated by melanocortin receptors, as blocking these receptors prevents the effect. nih.gov

Furthermore, studies on analogues like ACTH(4-10) Pro8-Gly9-Pro10 (a variant of Semax) have shown that it can decrease the expression of inflammatory cytokines such as IL-6 and IL-8 in the context of spinal cord injury. ruralneuropractice.com This suggests an anti-inflammatory role, but the exact intracellular signaling pathways involved in this modulation are not yet fully understood. Future research must focus on identifying the specific receptor subtypes involved, the G-protein coupling, and the subsequent second messenger systems that mediate these neuroprotective and immunomodulatory effects. lktlabs.comnih.govwikipedia.org

Comparative Efficacy and Potency Studies with Novel and Existing Analogues

The parent peptide ACTH (4-10) has a relatively short half-life, which has spurred the development of more stable and potent analogues. researchgate.netnih.gov A significant body of research has compared ACTH (4-10) with its well-known analogue, Semax. Studies have consistently shown that Semax, which substitutes the C-terminal amino acids with a Pro-Gly-Pro sequence, possesses greater metabolic stability and a more prolonged and potent effect on learning, memory, and analgesia. researchgate.netnih.govresearchgate.net For instance, one study found that while ACTH (4-10) produced an analgesic effect at a dose of 0.5 mg/kg, Semax was effective across a wider and lower dose range (0.015-0.500 mg/kg). nih.gov

Other analogues have also been developed, such as ORG 2766 and Ebiratide (HOE 427), with research indicating they can be hundreds of times more potent than the parent peptide in certain behavioral paradigms. researchgate.net The challenge lies in conducting systematic, head-to-head comparative studies of these various analogues to create a clear hierarchy of efficacy and potency for different neurological and behavioral outcomes.

Below is a comparative table of ACTH (4-10) and its analogue Semax based on research findings.

FeatureACTH (4-10)Semax (ACTH(4-7)PGP)
Core Structure Met-Glu-His-Phe-Arg-Trp-GlyMet-Glu-His-Phe-Pro-Gly-Pro
Relative Potency BaselineHigher potency in learning and analgesia researchgate.netnih.gov
Metabolic Stability Lower researchgate.netnih.govHigher, due to PGP tail nih.govscispace.commdpi.com
Duration of Action Short-lasting effects researchgate.netnih.govProlonged effect researchgate.netscispace.com
Reported Effects Improves attention, learning, motor unit reorganization karger.comnih.govnih.govNootropic, neuroprotective, analgesic, anxiolytic nih.govresearchgate.netmdpi.com

Investigation of Long-Term Neurological and Behavioral Outcomes

Understanding the long-term consequences of exposure to ACTH (4-10) is a critical area for future research. Studies involving neonatal administration in rats have revealed significant and lasting effects on adult behavior. For example, male rats treated with ACTH (4-10) from postnatal days 2 through 7 exhibited impaired learning performance in adulthood, along with exaggerated startle and anxiety-like responses. nih.gov Conversely, other studies have shown that neonatal administration can interfere with the negative developmental effects of early life stress, delaying the extinction of conditioned avoidance responses and facilitating passive avoidance behavior in adulthood. karger.com

These findings highlight the profound influence of ACTH (4-10) on the developing nervous system. Future longitudinal studies are necessary to track the full spectrum of these long-term outcomes, including effects on synaptic plasticity, neuronal architecture, and the emergence of complex behaviors and potential psychopathologies later in life. scispace.comnih.gov

Exploration of Sex-Dependent and Age-Dependent Effects

The influence of sex and age on the efficacy and outcomes of ACTH (4-10) treatment is a largely underexplored frontier. Research on the full ACTH hormone has established that sex, age, and BMI can modulate the relationship between ACTH and cortisol secretion. physiology.orgnih.gov Specifically, 24-hour cortisol secretion tends to fall with age in men but rise in women, a difference linked to age-related changes in adrenal sensitivity to ACTH. physiology.orgnih.gov In postmenopausal women, estrogen treatment can reduce the hyperresponsiveness of the HPA axis. nih.gov

While some studies have investigated ACTH (4-10) in aging populations, noting that its cognitive effects can depend on the baseline cognitive level of the subjects, more dedicated research is needed. nih.govnih.gov There is a lack of comprehensive studies specifically designed to test for sex differences in the behavioral and neurological responses to ACTH (4-10). Future research should systematically incorporate both male and female subjects across different age groups to determine if the peptide's effects on attention, memory, and mood are universal or are modulated by the hormonal and physiological context of the individual. nih.govescholarship.org

Translation to Diverse Clinical Populations and Unexplored Conditions

While initial clinical trials in the 1970s explored the use of ACTH (4-10) for cognitive enhancement in various populations, including the elderly with cognitive impairment, its full clinical potential remains untapped. karger.comnih.govjneurosci.org The neuroprotective and anti-inflammatory properties suggest its utility in a wider range of conditions. ruralneuropractice.com For instance, its analogue has shown promise in animal models of spinal cord injury by reducing inflammatory cytokines. ruralneuropractice.com However, its translation to human patients for this indication requires rigorous clinical trials.

Other potential applications remain largely unexplored. While one study noted that intranasal administration of an ACTH (4-10) fragment did not lead to weight reduction in patients with pro-opiomelanocortin (POMC) deficiency, the role of more potent analogues in metabolic disorders like cachexia is an area of interest. frontiersin.orgacs.org Future research should focus on well-designed clinical trials to test the efficacy of ACTH (4-10) and its analogues in diverse and previously unexplored conditions, such as traumatic brain injury, various neurodegenerative diseases, and inflammatory disorders. nih.govclinicaltrials.gov

Development of Novel Analogues with Enhanced Receptor Specificity and Metabolic Stability

The development of novel analogues is a cornerstone of future ACTH (4-10) research. A key objective is to enhance metabolic stability, a goal successfully achieved with the addition of the Pro-Gly-Pro (PGP) terminus in Semax, which confers resistance to degradation by peptidases. nih.govmdpi.comnih.gov Another critical goal is the design of analogues with high specificity for particular melanocortin receptor (MCR) subtypes (MC1R-MC5R). The various MCRs are distributed differently throughout the body and are linked to different physiological functions.

Developing analogues that selectively target specific receptors, such as MC3R or MC4R in the brain, could lead to more targeted therapeutic effects with fewer off-target side effects. nih.gov For example, research into cyclic alpha-MSH analogues has shown that modifications can lead to high antagonist potency and selectivity at specific MCRs. acs.org This structure-activity relationship research is vital for creating next-generation peptides with optimized pharmacological profiles, including enhanced bioavailability and the ability to cross the blood-brain barrier more efficiently. researchgate.net

Integration with Other Therapeutic Modalities and Combination Approaches

Finally, an exciting avenue for future research is the integration of ACTH (4-10) or its analogues with other therapeutic strategies. The peptide's unique mechanisms of action suggest it could work synergistically with other treatments. For example, in the context of spinal cord injury, an ACTH (4-10) analogue could be used as an adjunct to surgical interventions to mitigate secondary inflammatory damage. ruralneuropractice.com

Another potential application is in combination with pharmaceuticals whose side effects it might counteract. One study demonstrated that Semax could attenuate the long-term behavioral and neurochemical alterations in rats caused by neonatal exposure to the SSRI fluvoxamine. nih.gov This suggests a role for these peptides in mitigating the adverse effects of other necessary medications. Exploring these combination therapies could unlock new treatment paradigms for a variety of complex medical conditions. frontiersin.org

Standardization of Research Protocols and Methodologies for Inter-Study Comparability

A significant challenge in synthesizing a clear and comprehensive understanding of the biological effects and therapeutic potential of ACTH (4-10) is the considerable heterogeneity in research protocols and methodologies across studies. This lack of standardization impedes direct comparisons between findings, limits the ability to perform robust meta-analyses, and can slow the translation of preclinical discoveries into clinical applications. Establishing standardized approaches is a critical future direction to enhance the reliability and generalizability of research in this field.

The variability in study design is evident in both preclinical and clinical investigations. Preclinical studies have employed a wide range of animal models and experimental conditions. For instance, research on the neuroprotective effects of ACTH (4-10) and its analogs has utilized various models of spinal cord injury in mice, with differences in the severity of the induced compression and the timing of peptide administration. nih.govruralneuropractice.comd-nb.info Similarly, studies on the central nervous system effects have used different species, such as guinea pigs and rats, to investigate neuronal activity. nih.goviaea.org

A critical area requiring standardization is the set of biochemical and analytical procedures used to measure ACTH (4-10) and its downstream effects. The lack of a standardized assay for ACTH itself presents a major barrier to the external generalizability of findings across different healthcare centers and research labs. oup.com The methods for sample collection, handling, and storage are also crucial. Studies on the parent molecule, ACTH, have shown that pre-analytical factors, such as the type of collection tube (e.g., EDTA vs. heparin) and storage temperature and duration, can significantly affect measured plasma concentrations. nih.gov Research has demonstrated that while ACTH may be stable in whole blood for up to 8 hours under refrigerated conditions, significant degradation can occur after 24 hours, highlighting the need for strict, consistent protocols. nih.gov

Furthermore, the analytical techniques used to quantify hormones and biomarkers vary. The transition from older immunoassays to more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has led to different reference ranges and cutoff values for related hormones like cortisol. oup.com This assay-dependent variability complicates the interpretation and comparison of results from studies using different measurement technologies. oup.com

The selection and definition of outcome measures represent another major source of inconsistency. To make results from different trials comparable, there is a pressing need for the standardization of both primary and secondary outcomes. bioscientifica.com This includes objective, clinician-reported outcomes (CROs) and subjective, patient-reported outcomes (PROs). bioscientifica.comdiabetesjournals.org For instance, in studies on neurological recovery or cognitive enhancement, the specific behavioral tasks, electroencephalogram (EEG) parameters, and rating scales used can differ substantially. nih.govkarger.com The development of a "Core Outcome Set," as has been proposed in other fields of clinical research, would ensure that the most critical domains are assessed consistently across all trials investigating ACTH (4-10). bioscientifica.com

Addressing these challenges requires a concerted effort from the research community. Future directions should focus on establishing consensus-based guidelines for conducting both preclinical and clinical research on ACTH (4-10). This includes recommendations for preferred animal models, standardized injury or disease paradigms, and harmonized protocols for biochemical analysis. Promoting multi-center studies that adhere to a single, shared protocol would also be invaluable for generating more robust and comparable data. Ultimately, enhancing the standardization of research methodologies is fundamental to clarifying the precise physiological roles of ACTH (4-10) and accelerating its potential therapeutic development.

Data Tables

The following tables summarize the key areas of methodological variability in ACTH (4-10) research and provide examples of different approaches found in the literature.

Table 1: Key Areas for Standardization in ACTH (4-10) Research

Area of VariabilityCommon InconsistenciesProposed Standardization ApproachRationale
Preclinical Models Diverse animal species (rats, mice, guinea pigs); varying models of injury/disease (e.g., spinal cord compression severity). nih.govnih.govEstablish consensus on best-practice models for specific research questions; detailed reporting of model characteristics.Improves reproducibility and relevance of animal studies to human physiology.
Study Population Heterogeneous patient groups (e.g., healthy elderly, senile organic brain syndrome); small sample sizes. nih.govkarger.comDefine clear inclusion/exclusion criteria; encourage larger, multi-center collaborative trials.Increases statistical power and allows for more generalizable conclusions.
Analytical Methods Use of different assay types (e.g., immunoassay vs. LC-MS/MS); lack of a universal ACTH assay standard. oup.comoup.comCross-validation of assays; development of certified reference materials and standardized assays.Ensures that measured values are accurate and comparable across different laboratories and time points.
Sample Handling Variations in collection time, storage temperature, and processing delays. nih.govphoenixpeptide.comImplement standardized pre-analytical protocols for blood and tissue sample collection and storage.Minimizes variability introduced by sample degradation, ensuring the integrity of the analyte being measured.
Outcome Measures Inconsistent use of behavioral tests, cognitive assessments, and biomarker endpoints (e.g., cytokine levels, EEG). nih.govruralneuropractice.comnih.govDevelop and adopt a "Core Outcome Set" for specific indications; use validated PROs and CROs. bioscientifica.comnih.govFacilitates meta-analysis and ensures that all crucial aspects of a condition are evaluated consistently.

Table 2: Examples of Methodological Variations in ACTH-Related Studies

This interactive table provides examples of the diverse methodologies used in studies involving ACTH and its fragments. Use the filters to explore different study types and focus areas.

Study FocusSubjectCompound(s) StudiedKey Methodological FeatureFinding Related to Standardization
Adrenal Insufficiency DiagnosisHealthy Adult VolunteersACTH (1-24)Comparison of morning vs. afternoon testing.Afternoon testing significantly increased failure rates, suggesting time of day is a critical variable to standardize. phoenixpeptide.com
Vestibular CompensationGuinea Pigs (in vitro)ACTH (4-10)Comparison of neurons from labyrinthine-intact vs. compensated animals.The responses to ACTH (4-10) were similar in both groups, but the study highlights the use of specific animal models. nih.gov
Senile Organic Brain SyndromeElderly Human VolunteersACTH (4-10)2 X 2 Latin square, placebo-controlled design.The study design allowed for within-subject comparisons, but results were specific to a mild cognitive impairment population. nih.gov
Spinal Cord InjuryMice (in vivo)ACTH (4-10) ProGlyProComparison of different administration times (1, 3, 6 hours post-injury).Early administration had a greater effect, indicating that the therapeutic window is a key parameter to standardize in injury models. nih.govgssrr.org
Sample StabilityHuman Whole Blood (in vitro)ACTHEvaluation of stability at different temperatures and durations.ACTH is unstable in whole blood at room temperature or after 8 hours of refrigeration, mandating strict, standardized handling protocols. nih.gov
Assay ComparisonHuman Serum SamplesCortisol (in response to ACTH)Comparison of four different cortisol assays (Elecsys I, Elecsys II, Access, LC-MS/MS).Each assay yielded different cutoff values for diagnosing adrenal insufficiency, demonstrating the impact of analytical methodology. oup.com

Q & A

Q. What methodological frameworks are recommended for assessing ACTH (4-10)'s neurobiological activity in preclinical models?

Researchers should prioritize experimental designs that isolate variables such as dosage, administration routes (e.g., intraperitoneal vs. intracerebroventricular), and temporal effects. In vivo models (e.g., rodent behavioral assays) require rigorous control of confounding factors like stress hormones and circadian rhythms. In vitro models (e.g., cell cultures) should validate receptor specificity using competitive binding assays. Always include negative controls and replicate experiments across independent cohorts to ensure reproducibility .

Q. How should researchers standardize data collection for ACTH (4-10)'s pharmacokinetic properties across studies?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma and tissue concentrations. Report parameters such as half-life, bioavailability, and clearance rates with standard deviations. Cross-validate results using multiple analytical platforms to minimize instrumentation bias. Tabulate raw data in supplementary materials to facilitate meta-analyses .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in ACTH (4-10) studies?

Apply non-linear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For small sample sizes, non-parametric tests like the Kruskal-Wallis test are preferable. Report effect sizes and confidence intervals to contextualize clinical relevance .

Advanced Research Questions

Q. How can conflicting results about ACTH (4-10)'s role in memory modulation be systematically evaluated?

Conduct a systematic review with PRISMA guidelines to identify methodological disparities (e.g., differences in peptide purity, animal strains, or behavioral paradigms). Use funnel plots to assess publication bias. If heterogeneity exceeds 50%, perform subgroup analyses (e.g., separating studies by administration timing relative to memory tasks). Experimental replication under standardized protocols is critical to resolve contradictions .

Q. What strategies optimize the integration of multi-omics data to elucidate ACTH (4-10)'s downstream signaling pathways?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and phosphoproteomic datasets using bioinformatics pipelines like STRING or DAVID. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors in cell-based assays. Cross-reference results with existing databases (e.g., UniProt, KEGG) to map pathway interactions .

Q. How can researchers address variability in ACTH (4-10) batch efficacy due to synthesis or storage conditions?

Implement quality control protocols:

  • Verify peptide purity (>95%) via HPLC and mass spectrometry.
  • Test bioactivity in pilot assays (e.g., cAMP activation in adrenal cells).
  • Store lyophilized peptides at -80°C in inert atmospheres to prevent oxidation. Document batch-specific data in open-access repositories to enable cross-study comparisons .

Data Presentation and Reproducibility

Q. What formats are recommended for presenting ACTH (4-10) experimental data to enhance clarity and reproducibility?

  • Tables : Include raw numerical data (mean ± SEM), sample sizes, and p-values. Differentiate between technical and biological replicates.
  • Figures : Use line graphs for time-series data (e.g., hormone levels) and bar charts for group comparisons. Annotate axes with units and statistical significance markers (e.g., asterisks).
  • Supplementary Materials : Provide detailed protocols, reagent lot numbers, and analysis scripts (e.g., R/Python code) .

Q. How should researchers design longitudinal studies to evaluate ACTH (4-10)'s chronic effects without confounding variables?

Use crossover designs with washout periods to minimize carryover effects. Randomize treatment sequences and blind experimenters to group assignments. Monitor secondary endpoints (e.g., adrenal weight, corticosterone levels) to detect compensatory mechanisms. Adjust for attrition using intention-to-treat analyses .

Critical Analysis of Existing Literature

Q. What criteria should guide the evaluation of clinical trials investigating ACTH (4-10)'s therapeutic potential?

Assess trials using CONSORT guidelines:

  • Check for registration in platforms like ClinicalTrials.gov .
  • Scrutinize randomization methods and allocation concealment.
  • Evaluate blinding efficacy and dropout rates.
  • Confirm statistical power calculations and endpoint validity. Prioritize studies with pre-registered protocols and independent replication .

Q. How can meta-analyses account for heterogeneity in ACTH (4-10) study designs?

Use random-effects models to accommodate variability in populations and protocols. Perform sensitivity analyses to exclude outliers. Stratify results by study quality (e.g., Jadad score for RCTs). Publish datasets in FAIR-compliant repositories to support secondary analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.